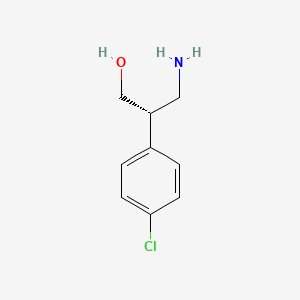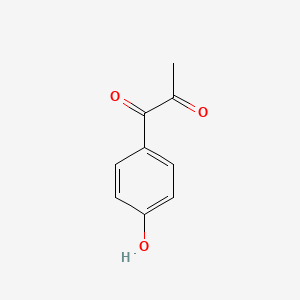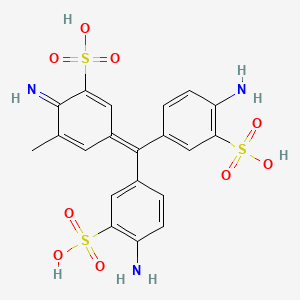
4-(2-(Tert-butyldimethylsilyloxy)ethyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-bromophenylboronic acid with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction proceeds under mild conditions and yields the desired product after purification.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis is facilitated by the availability of reagents and the relatively straightforward reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Acidic conditions using reagents like tetra-n-butylammonium fluoride (TBAF) in THF are effective for deprotection.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds are typically formed.
Oxidation: Phenols or quinones can be produced.
Substitution: The free hydroxyl derivative is obtained after deprotection.
Scientific Research Applications
(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product . The tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted side reactions during the synthesis .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology and acts as an aldol donor and acceptor.
4-((tert-Butyldimethylsilyl)oxy)methyl)aniline: Utilized in the synthesis of pharmaceuticals and fine chemicals.
3-(tert-Butyldimethylsilyloxy)phenylboronic acid: Another boronic acid derivative with similar protective groups.
Uniqueness
(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)boronic acid is unique due to its combination of a boronic acid functional group and a tert-butyldimethylsilyl-protected hydroxyl group. This dual functionality allows for selective reactions and protection strategies, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C14H25BO3Si |
|---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H25BO3Si/c1-14(2,3)19(4,5)18-11-10-12-6-8-13(9-7-12)15(16)17/h6-9,16-17H,10-11H2,1-5H3 |
InChI Key |
VXNOPCZCUAIGMN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CCO[Si](C)(C)C(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12945457.png)
![9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12945462.png)




![2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine](/img/structure/B12945497.png)


